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Compound of Interest

Compound Name:
N,N-Dimethyl-2-

methoxyethylamine

Cat. No.: B1606142 Get Quote

N,N-Dimethyl-2-methoxyethylamine (CAS No. 3030-44-2) is a tertiary amine characterized

by the presence of both a dimethylamino group and a methoxy ether functionality.[1] This

structural arrangement imparts a unique combination of basicity and polarity, making it a

valuable intermediate and component in various chemical applications. Its utility spans from

being a precursor in pharmaceutical synthesis to acting as a catalyst in polymerization

reactions. Understanding its synthetic pathways is crucial for researchers and process

chemists aiming to leverage its properties in drug development and material science.

This guide provides a detailed exploration of the principal synthetic routes to N,N-Dimethyl-2-
methoxyethylamine, focusing on the underlying chemical principles, detailed experimental

protocols, and a comparative analysis of the methodologies.

Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential for

its handling and purification.
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Property Value Source

Molecular Formula C₅H₁₃NO [1][2]

Molecular Weight 103.16 g/mol [1]

Boiling Point 94.8 °C at 760 mmHg [2]

Density 0.827 g/cm³ [2]

Flash Point 19.3 °C [2]

CAS Number 3030-44-2 [1]

Core Synthetic Strategies: A Comparative Overview
The synthesis of N,N-Dimethyl-2-methoxyethylamine can be approached from several

distinct starting materials and reaction classes. The choice of pathway often depends on

factors such as precursor availability, desired scale, cost-effectiveness, and tolerance to

specific reaction conditions. The primary methodologies are summarized below.
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Caption: Primary synthetic routes to N,N-Dimethyl-2-methoxyethylamine.

Pathway 1: Reductive Amination of 2-
Methoxyethylamine
Reductive amination is arguably the most direct and widely employed laboratory-scale method

for preparing N,N-Dimethyl-2-methoxyethylamine from its primary amine precursor, 2-

methoxyethylamine. This strategy involves the N-methylation of the primary amine, which can
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be accomplished through several protocols, most notably the classical Eschweiler-Clarke

reaction.

The core principle involves a two-step sequence occurring in a single pot:

Imine/Iminium Ion Formation: The primary amine reacts with an aldehyde (formaldehyde in

this case) to form an unstable imine intermediate. For the second methylation step, a

secondary amine reacts to form a more stable iminium ion.

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single

bond by a suitable reducing agent.[3]

The Eschweiler-Clarke Reaction: A Classic Approach
The Eschweiler-Clarke reaction is a specialized form of reductive amination that uses

formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4] This

one-pot procedure is highly effective for the exhaustive methylation of primary amines to their

tertiary counterparts without the risk of forming quaternary ammonium salts.[2][4] The

impossibility of a tertiary amine forming another imine or iminium ion prevents over-alkylation.

[2]

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the

primary amine onto formaldehyde, forming a hemiaminal, which then dehydrates to an imine.

Formic acid protonates the imine, and the resulting formate anion delivers a hydride to the

imine carbon, reducing it to a secondary amine (N-methyl-2-methoxyethylamine). This process

repeats: the secondary amine reacts with another equivalent of formaldehyde to form an

iminium ion, which is subsequently reduced by another equivalent of formic acid to yield the

final tertiary amine.[5] The evolution of carbon dioxide gas from the decomposition of formic

acid makes the reaction irreversible and drives it to completion.[4]
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Caption: Stepwise mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol (Adapted from Clarke, H. T. et al.[5])

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-

methoxyethylamine (0.1 mol, 7.51 g).
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Reagent Addition: Add formic acid (90%, 0.25 mol, 12.8 g) followed by the slow addition of

aqueous formaldehyde (37%, 0.22 mol, 17.8 g) with gentle swirling.

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) using a heating mantle. The

reaction is often accompanied by vigorous evolution of carbon dioxide.[6] Maintain reflux for

8-12 hours, or until CO₂ evolution ceases.

Work-up (Acidification): Cool the mixture to room temperature and cautiously add

concentrated hydrochloric acid (e.g., 20 mL) to neutralize excess formic acid and protonate

the amine product.

Purification (Extraction): Evaporate the mixture to dryness under reduced pressure. Add

water (50 mL) and a strong base (e.g., 40% NaOH solution) until the solution is strongly

alkaline (pH > 12).

Isolation: Extract the liberated tertiary amine with a suitable organic solvent (e.g., diethyl

ether, 3 x 50 mL). Combine the organic extracts, dry over anhydrous potassium carbonate or

sodium sulfate, filter, and remove the solvent by rotary evaporation.

Final Purification: The crude product can be further purified by fractional distillation under

atmospheric pressure to yield pure N,N-Dimethyl-2-methoxyethylamine.

Alternative Reductive Amination Conditions
While the Eschweiler-Clarke reaction is robust, other reducing agents can be employed for

reductive amination, offering milder conditions or different chemoselectivity profiles.
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Reducing Agent C1 Source
Key Features &
Considerations

Sodium Cyanoborohydride

(NaBH₃CN)
Formaldehyde

Highly selective for reducing

iminium ions in the presence of

aldehydes.[3][7] However, it is

highly toxic and generates

cyanide waste. The reaction is

typically run at or below room

temperature in a protic solvent

like methanol.[7]

Sodium Triacetoxyborohydride

(NaBH(OAc)₃)
Formaldehyde

A milder, less toxic alternative

to NaBH₃CN. Effective for a

wide range of substrates.

Catalytic Hydrogenation

(H₂/Catalyst)
Formaldehyde

A "green" approach using

hydrogen gas with catalysts

like Pd/C, Pt/C, or Raney

Nickel.[8][9] Requires

specialized high-pressure

equipment (hydrogenator).

Offers high yields and clean

product profiles.[9]

Pathway 2: Direct Alkylation of 2-
Methoxyethylamine
A conceptually simple approach is the direct N-alkylation of 2-methoxyethylamine using a

methylating agent. However, this method is often difficult to control and can lead to a mixture of

mono-, di-, and tri-alkylated products, including the undesired quaternary ammonium salt.

Causality and Control: The reaction proceeds via a standard Sₙ2 mechanism. The primary

amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent.

The resulting secondary amine is often more nucleophilic than the starting primary amine,

leading to a second alkylation. Precise control of stoichiometry, temperature, and slow addition
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of the alkylating agent are critical to favor the formation of the desired tertiary amine. Using a

hindered base to scavenge the acid by-product can also help modulate reactivity.

Typical Methylating Agents:

Dimethyl Sulfate ((CH₃)₂SO₄): A potent and inexpensive methylating agent, but highly toxic

and carcinogenic.

Methyl Iodide (CH₃I): A classic, highly reactive alkylating agent.[10]

General Protocol Outline:

Dissolve 2-methoxyethylamine (1 eq.) and a non-nucleophilic base (e.g., potassium

carbonate, 2.5 eq.) in a polar aprotic solvent (e.g., acetonitrile).

Cool the mixture in an ice bath.

Slowly add the methylating agent (e.g., dimethyl sulfate, 2.1 eq.) dropwise, maintaining a low

temperature.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Work-up involves quenching with an aqueous solution, extraction, and purification by

distillation.

Due to the challenges in achieving high selectivity, this method is generally less favored than

reductive amination for the synthesis of N,N-Dimethyl-2-methoxyethylamine.

Conclusion: Selecting the Optimal Synthetic
Pathway
For the laboratory-scale synthesis of N,N-Dimethyl-2-methoxyethylamine, the Eschweiler-

Clarke reaction stands out as the most reliable, efficient, and cost-effective method.[4][6] It

offers high yields, operational simplicity, and avoids the formation of quaternary by-products.

For researchers requiring milder conditions and who are equipped to handle cyanide waste,

reductive amination using sodium cyanoborohydride is a viable alternative.[7] Direct alkylation

is generally not recommended due to poor selectivity. For industrial-scale production, catalytic
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amination processes, while requiring significant process development and specialized

equipment, offer a more atom-economical and sustainable long-term solution. The ultimate

choice will always be guided by the specific constraints and objectives of the research or

production campaign.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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